(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid
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Overview
Description
PD-135666 is a synthetic organic compound known for its high affinity and selectivity for the M2 muscarinic acetylcholine receptor. It is a pyrido derivative substituted with a benzene ring, which contributes to its specificity and potency .
Preparation Methods
The synthesis of PD-135666 involves several steps, starting with the preparation of the pyrido derivative. The compound is then substituted with a benzene ring under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
PD-135666 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PD-135666 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving muscarinic acetylcholine receptors.
Biology: It is used to study the role of M2 receptors in various biological processes.
Medicine: It has potential therapeutic applications in conditions involving the M2 receptor.
Industry: It is used in the development of new drugs targeting the M2 receptor
Mechanism of Action
PD-135666 exerts its effects by binding to the M2 muscarinic acetylcholine receptor. This binding inhibits the receptor’s activity, leading to various downstream effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
PD-135666 is unique in its high affinity and selectivity for the M2 receptor. Similar compounds include:
PD-102807: Another M2 receptor antagonist with lower selectivity.
PD-117302: A compound with similar structure but different receptor affinity.
PD-123319: A compound with affinity for both M2 and M3 receptors
PD-135666 stands out due to its specificity and potency, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C33H39N3O5 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33+/m0/s1 |
InChI Key |
PGOLWKTUHWHYJS-SFMDGOMNSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-135666; PD 135666; PD135666. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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